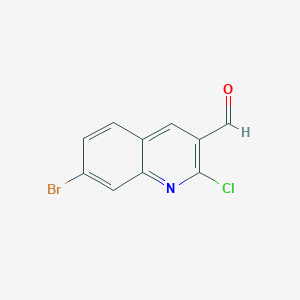

7-Bromo-2-chloroquinoline-3-carbaldehyde

Descripción

Historical Development and Contemporary Relevance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, has a rich history in chemistry. Its derivatives are found in numerous natural products and have been the cornerstone of many synthetic pharmaceuticals. In contemporary medicinal chemistry, the quinoline ring system is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This has led to the development of a diverse array of therapeutic agents with applications including, but not limited to, anticancer, antimicrobial, anti-inflammatory, and antimalarial activities. rsc.orgresearchgate.net

Strategic Importance of Halogenated Quinoline Derivatives in Synthetic Pathways

The introduction of halogen atoms onto the quinoline core is a key strategy in synthetic organic chemistry. Halogenation not only influences the electronic properties and biological activity of the final compounds but also provides reactive handles for further chemical modifications. Halogenated quinolines are crucial precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the construction of complex molecular architectures. rsc.org The position and nature of the halogen atom can direct the regioselectivity of these subsequent reactions, making these derivatives highly valuable in targeted synthesis.

Role of Quinoline-3-carbaldehydes as Versatile Intermediates

The carbaldehyde (or formyl) group at the 3-position of the quinoline ring adds another layer of synthetic versatility. Quinoline-3-carbaldehydes are reactive intermediates that can undergo a wide range of chemical transformations. chemijournal.com The aldehyde functionality allows for the construction of Schiff bases, the formation of carbon-carbon bonds through aldol (B89426) and Wittig-type reactions, and oxidation or reduction to yield carboxylic acids or alcohols, respectively. This versatility makes quinoline-3-carbaldehydes powerful building blocks for the synthesis of more complex heterocyclic systems and libraries of compounds for drug discovery. researchgate.net

Positioning of 7-Bromo-2-chloroquinoline-3-carbaldehyde within Modern Heterocyclic Research

This compound is a prime example of a strategically functionalized quinoline derivative. It combines the synthetic advantages of two distinct halogen atoms at the 2- and 7-positions with the reactive potential of a carbaldehyde group at the 3-position. The differential reactivity of the chloro and bromo substituents can, in principle, allow for selective transformations, offering a sophisticated level of control in multi-step syntheses. This compound serves as a valuable precursor for the creation of a wide array of polyfunctionalized quinoline derivatives, which are of significant interest in the ongoing search for new bioactive molecules and advanced materials.

Chemical Identity and Properties of this compound

This section provides a summary of the key identifiers and physicochemical properties of the title compound.

| Property | Value |

| CAS Number | 136812-31-2 |

| Molecular Formula | C₁₀H₅BrClNO |

| Molecular Weight | 270.51 g/mol |

| Appearance | Yellow to off-white solid |

| Synonyms | 7-Bromo-2-chloro-3-quinolinecarboxaldehyde, 3-Quinolinecarboxaldehyde, 7-bromo-2-chloro- |

Data sourced from multiple chemical suppliers. rlavie.comsigmaaldrich.com

Synthesis of this compound

The primary and most effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes, including the 7-bromo substituted variant, is the Vilsmeier-Haack reaction. chemijournal.comijsr.netniscpr.res.in This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect a cyclization and formylation of an appropriately substituted acetanilide (B955).

The synthesis of this compound would proceed from 3-bromoacetanilide. The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the acetanilide, leading to a cascade of reactions that results in the formation of the quinoline ring system with a chloro group at the 2-position and a formyl group at the 3-position. The bromo substituent at the 3-position of the starting acetanilide remains at what becomes the 7-position of the quinoline ring. The reaction is typically heated to drive it to completion, and the product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification. ijsr.net

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups: the chloro group at the 2-position, the formyl group at the 3-position, and the bromo group at the 7-position.

Reactions at the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines). It can also participate in Wittig reactions to form alkenes, and in Henry reactions with nitroalkanes. Furthermore, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important classes of quinoline derivatives. rsc.org

Nucleophilic Substitution at the 2-Position

The chloro group at the 2-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, to displace the chloride and form new C-N, C-O, and C-S bonds, respectively. This reaction is a cornerstone in the diversification of the quinoline scaffold. rsc.org

Cross-Coupling Reactions at the 7-Position

The bromo group at the 7-position is well-suited for participation in transition-metal-catalyzed cross-coupling reactions. For instance, in a Sonogashira coupling, an alkyne can be coupled to the 7-position using a palladium catalyst. rsc.org Similarly, Suzuki and Stille couplings can be employed to form new carbon-carbon bonds with boronic acids/esters or organostannanes, respectively. This allows for the attachment of various aryl, heteroaryl, or alkyl groups at this position, significantly increasing the molecular complexity of the resulting compounds.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

7-bromo-2-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-8-2-1-6-3-7(5-14)10(12)13-9(6)4-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKVZDXSWJHLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588864 | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136812-31-2 | |

| Record name | 7-Bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-bromo-2-chloroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Bromo 2 Chloroquinoline 3 Carbaldehyde

Classical Approaches to Quinoline (B57606) Synthesis and Their Adaptations for Halogenated Variants

Classical methods for quinoline synthesis are characterized by condensation and cyclization reactions, often requiring harsh conditions. While effective, their application to create polysubstituted quinolines necessitates the use of appropriately pre-functionalized starting materials.

The Friedländer synthesis, first reported in 1882, is a fundamental method for constructing the quinoline ring system. organicreactions.org It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound containing a reactive α-methylene group. organicreactions.orgwikipedia.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline product. wikipedia.org

For the synthesis of a halogenated variant like 7-Bromo-2-chloroquinoline-3-carbaldehyde, the Friedländer approach would require a 2-amino-4-bromobenzaldehyde (B1289445) as a starting material. The reaction's versatility allows for the introduction of various substituents at the 2-, 3-, and 4-positions based on the choice of the second carbonyl component. nih.gov Innovations in this method, such as the use of microwave irradiation, have been shown to significantly improve reaction yields and reduce synthesis time for halogenated quinolines. nih.gov

Table 1: Overview of the Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde/ketone and a compound with an α-active methylene (B1212753) group. jk-sci.com |

| Product | Substituted quinoline. jk-sci.com |

| Catalysts | Can be promoted by acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide). wikipedia.orgjk-sci.com |

| Reaction Type | Condensation followed by intramolecular cyclization. jk-sci.com |

The most direct and widely utilized method for preparing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a strategy refined by Meth-Cohn. chemistry-online.comchemijournal.com This reaction typically converts substituted acetanilides into the target quinoline structure in a one-pot procedure. chemijournal.comchemijournal.com The synthesis of this compound would begin with 4-bromoacetanilide.

The process involves the treatment of the acetanilide (B955) with the Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a formamide (B127407) (like N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃). chemijournal.comniscpr.res.in The reaction proceeds through the cyclization of the acetanilide to form the quinoline ring, along with simultaneous chlorination at the 2-position and formylation at the 3-position. rsc.org The presence of electron-donating groups on the parent acetanilide generally leads to better yields and shorter reaction times. niscpr.res.in

The general steps are:

Formation of the Vilsmeier reagent (a halomethyleniminium salt) from DMF and POCl₃. niscpr.res.in

Electrophilic attack by the reagent on the activated aromatic ring of the acetanilide.

Intramolecular cyclization and subsequent aromatization to form the 2-chloro-3-formylquinoline ring system. rsc.org

Researchers have optimized this reaction by varying the molar proportions of the reagents and the temperature, with yields for various substituted 2-chloro-3-formylquinolines reported to be in the moderate to good range (60-80%). chemijournal.comniscpr.res.in

Table 2: Vilsmeier-Haack Synthesis of Substituted 2-Chloro-3-formylquinolines

| Starting Acetanilide | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetanilide | POCl₃, DMF | 90°C, 15 h | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 62.8 | chemijournal.comiucr.org |

| m-Methoxyacetanilide | POCl₃, DMF | 90°C | 7-Methoxy-2-chloroquinoline-3-carbaldehyde | High | niscpr.res.in |

| o-Methylacetanilide | POCl₃, DMF | 80-90°C, 4-10 h | 8-Methyl-2-chloroquinoline-3-carbaldehyde | Good | chemijournal.com |

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.org This reaction is temperature-dependent; at lower temperatures, a kinetically controlled reaction yields a β-aminoacrylate, which upon heating to high temperatures (~250 °C) cyclizes to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone form). wikipedia.orgsynarchive.comnih.gov To adapt this method for a 7-bromo variant, one would start with 4-bromoaniline (B143363). However, this classical route yields a 4-hydroxyquinoline, which would require subsequent, potentially challenging, chemical steps to introduce the chloro group at the 2-position and the carbaldehyde at the 3-position.

The Doebner-Miller reaction is another classical method that synthesizes quinolines from an aniline (B41778) and an α,β-unsaturated carbonyl compound. wikipedia.org The reaction is typically catalyzed by strong acids. wikipedia.orgsynarchive.com This approach is a variation of the Skraup synthesis and allows for the formation of substituted quinolines. nih.gov For instance, using 4-bromoaniline would incorporate the bromine atom at the 7-position. However, the substitution pattern on the pyridine (B92270) ring is dictated by the structure of the α,β-unsaturated carbonyl compound, making it less direct for achieving the specific 2-chloro-3-carbaldehyde substitution pattern of the target molecule compared to the Vilsmeier-Haack approach. Further functionalization steps would be required.

Modern and Sustainable Synthetic Protocols for Quinoline Derivatives

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for constructing quinoline scaffolds. These modern protocols often feature higher atom economy, milder reaction conditions, and the ability to generate molecular diversity.

Transition metal catalysis has become a powerful tool for the synthesis of heterocyclic compounds, including quinolines. Strategies involving metals like palladium (Pd) and copper (Cu) enable the construction of the quinoline core through C-H activation and oxidative annulation pathways. For example, Sonogashira coupling reactions have been used to create 2-alkynyl-3-formyl-quinolines from 2-chloroquinoline-3-carbaldehydes, demonstrating the utility of transition metals in modifying the quinoline scaffold. rsc.org While not a de novo synthesis of the ring itself, it highlights the role of metal catalysis in derivatization. The direct synthesis via annulation often involves coupling an aniline with an alkyne or other partner, providing a convergent route to the quinoline system. These methods offer alternative pathways that could potentially be adapted for the synthesis of halogenated quinolines.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials. tcichemicals.comnih.gov This approach offers significant advantages in terms of step economy, reduced waste, and the ability to rapidly generate libraries of complex molecules. nih.gov

Several MCRs, such as the Doebner, Povarov, and Ugi reactions, have been successfully employed to synthesize a wide variety of quinoline derivatives. nih.govrsc.org For example, the Doebner reaction is a three-component coupling of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govjptcp.com By selecting a substituted aniline like 4-bromoaniline and appropriate coupling partners, MCRs provide a flexible and powerful strategy for accessing diverse halogenated quinoline scaffolds. rsc.orgrsc.org While a direct one-pot synthesis of this compound via an MCR is not prominently reported, the principles of MCRs allow for the construction of a highly substituted quinoline core that could be a precursor to the final target compound.

Green Chemistry Approaches: Microwave-Assisted and Solvent-Free Syntheses

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact and improve reaction efficiency. Microwave-assisted synthesis has emerged as a powerful tool in this regard, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. rsc.orgresearchgate.net

The Vilsmeier-Haack reaction, a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes, can be effectively accelerated under microwave irradiation. researchgate.netacs.org This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, leading to a rapid increase in temperature and reaction rate. For the synthesis of various 2-chloro-quinoline-3-carboxaldehydes, reactions that typically require several hours under conventional heating can be completed in a matter of minutes using microwave assistance. researchgate.net

Solvent-free, or solid-phase, synthesis presents another green alternative. While specific examples directly pertaining to this compound are not extensively documented, the broader application of solvent-free conditions for similar heterocyclic syntheses is a subject of ongoing research. rsc.org These methods reduce the use of volatile organic compounds, simplifying work-up procedures and minimizing waste. One review highlights a solvent-free multicomponent reaction at 140°C that achieved a 95% yield in just 10 minutes for a related quinoline derivative synthesis. rsc.org

Electrochemical Methods for Regioselective Halogenation of Quinoline Systems

Electrochemical methods offer a green and efficient alternative for the halogenation of organic compounds, avoiding the need for harsh and often toxic halogenating agents. These methods utilize an electric current to generate the halogenating species in situ from halide salts. While the direct electrochemical synthesis of this compound is not prominently described, the principles of regioselective electrochemical halogenation of quinoline systems are well-established.

Studies have demonstrated the effective C3-H halogenation of quinoline-4(1H)-ones using potassium halides as both the halogen source and the electrolyte under electrochemical conditions. This approach provides a scalable, environmentally friendly, and efficient route to halogenated quinolones. Mechanistic investigations suggest the involvement of radical pathways in these transformations. While this specific example focuses on a different position and quinoline scaffold, it underscores the potential of electrochemical methods for the regioselective halogenation of the quinoline core.

Specific Synthetic Pathways to this compound

The most direct and widely employed method for the synthesis of this compound is the Vilsmeier-Haack reaction. nih.govniscpr.res.in This reaction facilitates the simultaneous chlorination, formylation, and cyclization of a substituted acetanilide to form the target quinoline structure.

Precursor Selection and Halogenation Strategies

The primary precursor for the synthesis of this compound via the Vilsmeier-Haack reaction is 4-bromoacetanilide . This precursor contains the bromo-substituent at the required position on the aniline ring, which will ultimately become the 7-position of the quinoline ring system.

The Vilsmeier-Haack reagent, typically a mixture of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) and N,N-dimethylformamide (DMF), serves as the formylating and chlorinating agent. nih.govresearchgate.netfigshare.com The reaction proceeds through the formation of a chloroiminium ion (Vilsmeier reagent), which acts as the electrophile in the subsequent cyclization reaction. nih.gov

An alternative strategy, though less direct, could involve the synthesis of 2-chloroquinoline-3-carbaldehyde followed by regioselective bromination. However, controlling the regioselectivity of bromination on the pre-formed quinoline ring can be challenging, making the Vilsmeier-Haack reaction with the appropriately substituted precursor the more common and predictable approach.

Process Optimization for Yield and Selectivity

The optimization of the Vilsmeier-Haack reaction is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, and reaction time.

Research on the synthesis of analogous substituted 2-chloroquinoline-3-carbaldehydes has shown that the molar ratio of the Vilsmeier reagent components (e.g., POCl₃ and DMF) to the acetanilide precursor significantly impacts the reaction outcome. niscpr.res.in For instance, in the synthesis of a similar 6-bromo isomer, different reaction conditions were explored to enhance the yield. researchgate.net

The electronic nature of the substituent on the acetanilide ring also plays a role in the reaction efficiency. Electron-donating groups can facilitate the reaction, while electron-withdrawing groups, such as the bromo group, may require more forcing conditions or result in lower yields compared to unsubstituted or activated precursors. niscpr.res.in

A modified procedure using phosphorus pentachloride instead of phosphorus oxychloride has been reported for the synthesis of various 2-chloroquinoline-3-carbaldehydes. researchgate.netfigshare.com This modification can influence the reaction conditions and yields, as illustrated in the table below, which compares the yields of various substituted quinolines using this modified method versus the traditional POCl₃ approach.

| Substituent (R) | Yield (%) with PCl₅ researchgate.net | Yield (%) with POCl₃ researchgate.net |

| H | 72 | 78 |

| 6-CH₃ | 64 | 74 |

| 7-CH₃ | 71 | 66 |

| 8-CH₃ | 60 | 67 |

| 6-OCH₃ | 49 | 54 |

| 7-OCH₃ | 74 | 65 |

| 6-Br | 28 | 30 |

| 7-Cl | 30 | 35 |

This table is provided for illustrative purposes to show the impact of substituents and reaction conditions on yield for analogous compounds. Specific yield data for this compound was not available in the consulted resources.

Reactivity and Derivatization Strategies of 7 Bromo 2 Chloroquinoline 3 Carbaldehyde

Transformations at the Aldehyde Functional Group (C3-Carbaldehyde)

The aldehyde group at the C3 position of 7-bromo-2-chloroquinoline-3-carbaldehyde is a key site for a variety of chemical modifications, including condensation, oxidation, reduction, nucleophilic addition, and cyclization reactions.

Condensation Reactions: Formation of Schiff Bases and Hydrazone Derivatives

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and hydrazine (B178648) derivatives to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in the synthesis of new quinoline-based ligands and pharmacologically active molecules. nih.govnih.gov

The general synthesis of Schiff bases involves the reaction of this compound with a primary amine, often in a suitable solvent like ethanol (B145695), and may be catalyzed by a few drops of acid. organic-chemistry.orgekb.eg Similarly, hydrazone derivatives are formed by reacting the aldehyde with hydrazines. nih.govnih.gov These reactions typically proceed with good yields and are a straightforward method for introducing further structural diversity.

Table 1: Examples of Condensation Reactions of 2-Chloroquinoline-3-carbaldehyde (B1585622) Analogs

| Reactant | Product Type | Reference |

| Substituted Anilines | Schiff Base | nih.gov |

| Hydrazine Hydrate | Hydrazone | nih.gov |

| Phenylhydrazine | Phenylhydrazone | nih.gov |

Oxidation to Carboxylic Acids and Reduction to Alcohols/Amines

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol or an amine.

Oxidation: The oxidation of 2-chloroquinoline-3-carbaldehydes to their corresponding carboxylic acids can be achieved using various oxidizing agents. For instance, treatment with silver nitrite (B80452) in the presence of sodium hydroxide (B78521) has been reported to yield the corresponding carboxylic acid. nih.gov

Reduction: The reduction of the aldehyde group to a primary alcohol is commonly accomplished using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comwordpress.commasterorganicchemistry.comchemistrysteps.com The choice of reagent can be influenced by the presence of other functional groups in the molecule. For the conversion to an amine, a reductive amination process can be employed. This can involve the initial formation of an imine or oxime, followed by reduction. For example, condensation with hydroxylamine (B1172632) hydrochloride and subsequent reduction of the resulting cyanoquinoline with LiAlH₄ can yield the corresponding methanamine. nih.gov

Nucleophilic Addition Reactions (e.g., Grignard Reaction, Knoevenagel Condensation, Henry Nitroaldol Reaction, Mukaiyama Aldol (B89426) Reaction)

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reaction: The reaction of 2-chloroquinoline-3-carbaldehyde analogs with Grignard reagents (RMgX) results in the formation of secondary alcohols. Subsequent oxidation of these alcohols can yield the corresponding ketones. researchgate.net

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst. nih.govresearchgate.netnumberanalytics.comresearchgate.net This method is widely used to synthesize α,β-unsaturated compounds and can be a key step in the construction of more complex fused heterocyclic systems. researchgate.netrsc.org For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with active methylene compounds is a reported pathway to various derivatives. researchgate.net

Henry Nitroaldol Reaction: The Henry reaction is a base-catalyzed C-C bond-forming reaction between an aldehyde and a nitroalkane. nih.gov The reaction of 2-chloroquinoline-3-carbaldehyde with nitromethane, catalyzed by Mg-Al hydrotalcite, has been reported to afford the corresponding β-nitro alcohol. researchgate.net This reaction is a valuable tool for introducing a nitro group, which can be further transformed into other functional groups.

Mukaiyama Aldol Reaction: This reaction involves the addition of a silyl (B83357) enol ether to an aldehyde, typically catalyzed by a Lewis acid. organic-chemistry.orgwikipedia.orgchem-station.comresearchgate.netyoutube.com While specific examples for this compound are not readily available in the literature, this reaction is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds and could likely be applied to this substrate.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The aldehyde group, often in concert with the chloro substituent at the C2 position, serves as a key handle for the construction of fused heterocyclic systems. These reactions often proceed through an initial condensation or nucleophilic addition at the aldehyde, followed by an intramolecular cyclization. For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) in ethanol can lead to the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.org Similarly, multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes, active methylene compounds, and other reagents can lead to the synthesis of complex fused systems like pyrano[2,3-b]quinolines and pyrazolo[3,4-b]quinolines. nih.govresearchgate.netrsc.org

Reactions Involving the Halogen Substituents (C2-Chloro and C7-Bromo)

The presence of two different halogen atoms on the quinoline (B57606) ring allows for selective functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position

The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the displacement of the chloride by various nucleophiles, such as amines, alkoxides, and thiolates. For example, heating 2-chloroquinoline-3-carbaldehyde with thiomorpholine (B91149) in the presence of potassium carbonate results in the substitution of the chloro group. nih.gov Similarly, reaction with sodium azide (B81097) leads to the formation of a tetrazolo[1,5-a]quinoline (B14009986) system via an SNAr reaction followed by intramolecular cyclization. nih.gov

The reactivity of the C2-chloro group provides a convenient route to a variety of 2-substituted quinoline-3-carbaldehydes, which can then undergo further transformations at the aldehyde group.

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Centers

This compound possesses two distinct halogenated centers, the C2-chloro and C7-bromo positions, which serve as versatile handles for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of substituents onto the quinoline scaffold. The relative reactivity of the C-Cl and C-Br bonds is a critical factor that dictates the regioselectivity of these transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed oxidative addition, a key step in the catalytic cycle. However, the electronic environment of the quinoline ring system can influence this reactivity pattern.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. In the case of dihalogenated quinolines, achieving regioselective coupling can be challenging. For instance, studies on the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids have shown that the reaction can proceed at multiple halogenated sites, leading to polysubstituted products. nih.gov The C-Br bond is generally more susceptible to oxidative addition with Pd(0) than the C-Cl bond. However, the chloro-substituent at the C4 position in that specific quinoline is activated by the adjacent electron-withdrawing carbaldehyde group, enhancing its reactivity and diminishing the selectivity. nih.gov

For this compound, a similar competition between the C7-Br and C2-Cl positions is expected. The C2-Cl bond is activated by the adjacent electron-withdrawing aldehyde group and the quinoline nitrogen, potentially making it more reactive than a typical aryl chloride. Consequently, careful optimization of reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, is crucial to control the regioselectivity of the Suzuki-Miyaura coupling. By tuning these parameters, it may be possible to selectively functionalize either the C7 or C2 position.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Expected Major Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Mixture of 7-phenyl-2-chloro and 2-phenyl-7-bromo derivatives |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | Selective coupling at C7-Br under optimized conditions |

This table is illustrative and based on general principles of Suzuki-Miyaura couplings on dihalogenated heterocycles.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is widely used to introduce alkynyl moieties into aromatic systems. When applied to this compound, the Sonogashira reaction would likely exhibit a higher selectivity for the C7-Br bond over the C2-Cl bond under standard conditions, owing to the greater reactivity of the C-Br bond.

By carefully controlling the reaction stoichiometry and conditions, it is often possible to achieve monosubstitution at the more reactive halogen center. For example, using a slight excess of the terminal alkyne and a suitable palladium catalyst system at a moderate temperature would be expected to favor the formation of the 7-alkynyl-2-chloroquinoline derivative. Subsequent coupling at the C2 position would require more forcing conditions.

Stille, Negishi, and Kumada Coupling Reactions

The Stille, Negishi, and Kumada reactions are other important palladium-catalyzed cross-coupling methods that utilize organotin, organozinc, and organomagnesium (Grignard) reagents, respectively. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.orgharvard.edu The general reactivity trend observed in Suzuki-Miyaura and Sonogashira couplings, where the C-Br bond is more reactive than the C-Cl bond, is also expected to hold for these reactions.

Stille Coupling : This reaction involves the coupling of an organostannane with an organic halide. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecules. Selective coupling at the C7-Br position of this compound would be the anticipated outcome under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.orgharvard.edu

Negishi Coupling : Utilizing organozinc reagents, the Negishi coupling is known for its high reactivity and stereospecificity. The higher reactivity of organozinc compounds might lead to a decrease in selectivity between the C-Br and C-Cl positions compared to Stille or Suzuki couplings, necessitating careful control of the reaction parameters.

Kumada Coupling : This reaction employs Grignard reagents (organomagnesium halides) and is one of the earliest examples of metal-catalyzed cross-coupling. Due to the high reactivity of Grignard reagents, this method is often less chemoselective, and achieving selective monocoupling on a dihalogenated substrate like this compound can be difficult.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orglibretexts.org Similar to the other palladium-catalyzed cross-coupling reactions, the Heck reaction is expected to proceed preferentially at the more reactive C7-Br bond of this compound. This would lead to the formation of 7-alkenyl-2-chloroquinoline-3-carbaldehyde derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the E-isomer. organic-chemistry.org

Regioselective Functionalization and C-H Activation Strategies

Beyond the functionalization at the halogenated centers, the quinoline core of this compound offers several C-H bonds that can potentially be activated and functionalized. mdpi.comnih.gov Transition metal-catalyzed C-H activation is a powerful strategy for the direct introduction of new substituents without the need for pre-functionalized starting materials. acs.org The regioselectivity of C-H activation is often directed by the electronic properties of the substrate and the presence of directing groups.

In the context of this compound, the electron-deficient nature of the quinoline ring, further accentuated by the chloro and carbaldehyde substituents, makes it a candidate for certain types of C-H functionalization reactions. The most likely sites for C-H activation would be the C4, C5, C6, and C8 positions. The directing effect of the quinoline nitrogen atom and the existing substituents would play a crucial role in determining the site of functionalization. For instance, palladium-catalyzed C-H arylation reactions have been shown to selectively functionalize the C8 position of certain quinoline derivatives. researchgate.net

Multicomponent Transformations Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org this compound is an excellent substrate for MCRs due to the presence of the reactive aldehyde group. The aldehyde can participate in a variety of transformations, such as the formation of imines or Knoevenagel condensation products, which can then undergo further reactions in a sequential or domino fashion.

For example, 2-chloroquinoline-3-carbaldehydes are known to participate in three-component reactions with 6-aminouracils and cyclic active methylene compounds to generate complex heterocyclic systems. researchgate.net The aldehyde group of this compound can react with a primary amine to form an imine, which can then act as a dienophile in a Povarov reaction (a formal [4+2] cycloaddition) with an electron-rich alkene. This would lead to the formation of complex, fused polycyclic structures containing the quinoline moiety. The Doebner reaction is another classical MCR for the synthesis of quinoline-4-carboxylic acids, starting from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov

The versatility of the aldehyde group, combined with the potential for further derivatization at the halogenated positions, makes this compound a valuable building block for the construction of diverse and complex molecular architectures through multicomponent strategies.

Applications As a Key Synthetic Building Block in Organic and Medicinal Chemistry

Construction of Novel Fused Heterocyclic Ring Systems

The strategic placement of the chloro and aldehyde functional groups facilitates various cyclization reactions, enabling the synthesis of new polycyclic and fused heterocyclic frameworks. rsc.orgrsc.org These reactions are fundamental in creating novel chemical scaffolds for drug discovery and materials science.

The aldehyde and chloro substituents on the quinoline (B57606) ring are perfectly positioned to react with binucleophiles to form fused five-membered rings. A notable example is the synthesis of tetrazolo[1,5-a]quinolines, which can be achieved by reacting 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) in an acidic medium. nih.govresearchgate.net This reaction proceeds through the substitution of the chlorine atom by the azide ion, followed by an intramolecular cyclization involving the aldehyde group.

Similarly, the reaction with hydrazine (B178648) hydrate leads to the formation of the pyrazolo[3,4-b]quinoline ring system. rsc.orgnih.govnih.gov This transformation involves the initial formation of a hydrazone at the aldehyde position, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in ring closure and the elimination of HCl. nih.gov

Table 1: Synthesis of Fused Five-Membered Heterocycles

| Starting Material | Reagent | Fused Ring System | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Sodium Azide (NaN₃) | Tetrazolo[1,5-a]quinoline (B14009986) | nih.govresearchgate.net |

The aldehyde group of 7-Bromo-2-chloroquinoline-3-carbaldehyde is an excellent electrophile for condensation reactions, which serve as the entry point for constructing fused six-membered rings. For instance, pyrano[2,3-b]quinoline derivatives can be synthesized through a one-pot, three-component reaction involving a 2-chloroquinoline-3-carbaldehyde, an active methylene (B1212753) compound (like malononitrile), and a C-H acid (like dimedone) under the influence of a catalyst. researchgate.netresearchgate.net

The synthesis of thienoquinolines is also readily achievable. The reaction of the parent compound with reagents like methyl mercaptoacetate can lead to the formation of a thieno[3,2-c]quinoline core. researchgate.netrsc.org This process typically involves an initial nucleophilic substitution of the chlorine atom by the sulfur nucleophile, followed by a cyclization reaction involving the aldehyde group. rsc.org The versatility of this precursor extends to the synthesis of other fused systems, including furoquinolines and pyridazinoquinolines. rsc.org

Development of Complex Polyfunctionalized Quinoline Derivatives

Beyond forming fused rings, this compound is extensively used to synthesize quinoline derivatives with diverse functional groups. The aldehyde group readily undergoes condensation reactions with various amines and hydrazines to produce Schiff bases and hydrazones, respectively. rsc.orgresearchgate.net These derivatives are not only important final products but also serve as intermediates for further transformations, such as the synthesis of azetidinones. nih.gov

The chlorine atom at the C2 position is a key site for introducing complexity through nucleophilic substitution reactions. It can be replaced by a variety of nucleophiles, including:

Thiols: To form 2-(alkylthio)quinoline derivatives. researchgate.netmdpi.com

Amines: To yield 2-aminoquinoline derivatives. rsc.org

Iodide: Using sodium iodide to produce the corresponding 2-iodoquinoline. researchgate.net

These reactions significantly expand the library of accessible quinoline compounds, allowing for fine-tuning of their chemical and physical properties.

Table 2: Functionalization Reactions of 2-Chloroquinoline-3-carbaldehyde Derivatives

| Reactive Site | Reagent Type | Resulting Functional Group | Reference |

|---|---|---|---|

| C3-Aldehyde | Phenylhydrazine | Phenylhydrazone | nih.gov |

| C3-Aldehyde | Substituted Anilines | Schiff Base (Imine) | rsc.org |

| C2-Chloro | Alkylthiols (R-SH) | Thioether (-SR) | researchgate.net |

| C2-Chloro | Morpholine | 2-Morpholinoquinoline | rsc.org |

Precursor for Pharmacologically Active Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. semanticscholar.orgresearchgate.net Derivatives of this compound have been extensively investigated for a range of biological activities.

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties. cell.comnih.gov Specific derivatives synthesized from 2-chloroquinoline-3-carbaldehydes have demonstrated antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. nih.gov The bromo-substituted derivative, in particular, has been noted for its potential in developing new antimicrobial agents. nih.gov Furthermore, compounds incorporating the 7-chloroquinoline moiety have shown promise as anti-inflammatory agents, highlighting the therapeutic potential of this structural class. rsc.org

The 7-chloroquinoline framework is famously the core of the antimalarial drug chloroquine, and this structural motif continues to be a focus of antimalarial research. nih.govresearchgate.net Consequently, this compound serves as a valuable starting point for novel antimalarial drug candidates.

In the field of oncology, derivatives of this compound have emerged as promising anticancer agents. semanticscholar.org Hydrazones synthesized from 7-chloroquinoline have shown significant cytotoxic activity against a wide panel of human cancer cell lines, including those for leukemia, lung cancer, colon cancer, melanoma, and breast cancer. nih.govmalariaworld.org Studies have demonstrated that certain 7-chloroquinoline hydrazones can exhibit potent, submicromolar growth-inhibitory effects, establishing them as an important class of experimental antitumor compounds. nih.gov

Anti-HIV and Anti-Leishmania Compounds

The unique substitution pattern of this compound makes it an attractive starting material for compounds designed to combat infectious diseases. The presence of halogen atoms at the C2 and C7 positions can significantly influence the biological activity of the resulting molecules.

Anti-HIV Compounds: The quinoline core is a key component of certain anti-HIV agents, such as the integrase inhibitor elvitegravir. Research into new non-nucleoside reverse transcriptase inhibitors (NNRTIs) has utilized the closely related 2-chloroquinoline-3-carbaldehyde as a foundational scaffold. Through reactions like the Claisen-Schmidt condensation, this aldehyde is converted into various chalcones and other derivatives. Studies have indicated that quinoline-containing compounds with chloro and bromo substitutions exhibit potent cytotoxicity against HIV reverse transcriptase (HIV-RT) mdpi.com. The aldehyde group of this compound provides a reactive handle to construct more complex molecules, such as pyrazoles, which have also been identified as important scaffolds for anti-HIV drugs mdpi.com. This positions the title compound as a key intermediate for generating a library of quinoline derivatives for screening against HIV.

Anti-Leishmania Compounds: Leishmaniasis is a parasitic disease requiring new and more effective treatments. The 7-substituted quinoline framework is a well-established pharmacophore for anti-parasitic agents. For instance, derivatives of 7-chloroquinoline have been synthesized and evaluated for their anti-leishmanial properties nih.gov. These compounds have shown a potential leishmanicidal effect against Leishmania mexicana promastigotes, with some derivatives demonstrating IC50 values below 10 µM nih.gov.

Furthermore, research into novel selenides derived from 7-chloro-quinoline has yielded compounds with significant activity against Leishmania amazonensis. In one study, a series of selenides were synthesized and tested, with two compounds in particular showing potent and selective activity. The findings suggest that these compounds may exert their effect by inhibiting key parasitic enzymes like N-myristoyltransferase and O-acetylserine sulfhydrylase turkjps.orgnih.gov. Given the similar reactivity of chloro and bromo substituents, this compound is an analogous and highly valuable precursor for developing new generations of anti-leishmanial candidates.

Table 1: Anti-Leishmanial Activity of 7-Chloroquinoline Derivatives This table presents data for derivatives of the closely related 7-chloroquinoline, indicating the potential of compounds derived from the 7-bromo analogue.

| Compound ID | Target Species | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 4c | Leishmania mexicana | < 10 µM | nih.gov |

| Compound 4e | Leishmania mexicana | < 10 µM | nih.gov |

| Selenide 7n | Leishmania amazonensis | 5.67 µg mL⁻¹ | turkjps.orgnih.gov |

| Selenide 4g | Leishmania amazonensis | 10.81 µg mL⁻¹ | turkjps.orgnih.gov |

Inhibitors of Specific Biological Targets (e.g., PRMT5, Neuraminidase, Alzheimer's Disease related enzymes)

The reactivity of this compound facilitates its use in synthesizing targeted inhibitors for various enzymes implicated in human diseases, including cancer and neurodegenerative disorders.

PRMT5 Inhibitors: Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in cellular processes and is a validated target in oncology. Patent literature discloses the direct use of this compound in the synthesis of novel PRMT5 inhibitors. In these synthetic routes, the aldehyde is used as a key intermediate for constructing more complex molecules designed to inhibit the enzyme's activity, highlighting its importance in the development of new cancer therapeutics nih.gov.

Neuraminidase Inhibitors: Influenza neuraminidase is a crucial enzyme for the replication and propagation of the influenza virus, making it a primary target for antiviral drugs. While the direct synthesis of inhibitors from this compound is not extensively documented, recent research has established the quinoline scaffold as a promising base for new neuraminidase inhibitors. A 2024 study detailed the preparation of novel quinoline-triazole hybrids that demonstrated potent inhibitory activity against the H1N1 virus neuraminidase. One particular hybrid compound showed an IC50 value of 0.30 µM, which is comparable to the activity of the commercial drug Oseltamivir. This demonstrates the potential of using functionalized quinolines like this compound to create new and effective anti-influenza agents.

Alzheimer's Disease Related Enzymes: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive decline. Therefore, inhibiting the enzymes that break down acetylcholine, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary therapeutic strategy. Halogenated heterocyclic compounds, including 7-bromoquinoline intermediates, serve as foundational structures for more complex cholinesterase inhibitors. Research has focused on designing and synthesizing novel derivatives from these intermediates. For example, 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives were created from 7-bromoquinoline precursors and evaluated for their anticholinesterase activity. One of the most potent compounds identified exhibited an IC50 value of 6.084 µM, indicating its potential as a drug candidate for Alzheimer's disease. This underscores the utility of this compound as a starting point for novel neurotherapeutic agents.

Table 2: Cholinesterase Inhibitory Activity of a 7-Bromoquinoline Derivative

| Derivative Class | Lead Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|---|

| 7-Aryl-2,3-dihydropyrrolo [2,1-b]quinazolin-9(1H)-one | 7-(3-Chloro-4-fluorophenyl) derivative | Cholinesterase | 6.084 ± 0.26 μM |

Computational and Spectroscopic Investigations of 7 Bromo 2 Chloroquinoline 3 Carbaldehyde and Its Derivatives

Computational Chemistry Approaches for Mechanistic and Structural Insights

Computational chemistry provides powerful tools for exploring the properties of molecules like 7-bromo-2-chloroquinoline-3-carbaldehyde at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict a variety of properties. bohrium.com These calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. bohrium.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, DFT is used to predict spectroscopic data, which can then be compared with experimental results for structural validation. bohrium.com Natural Bond Orbital (NBO) analysis can be performed to understand charge delocalization and hyperconjugative interactions within the molecule. bohrium.com The molecular electrostatic potential (MEP) surface can also be calculated to identify sites susceptible to electrophilic and nucleophilic attack. bohrium.com For derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), these computational approaches help in understanding their reactivity and potential applications. nih.gov

| Parameter | Description | Typical Application |

|---|---|---|

| Optimized Geometry | Lowest energy arrangement of atoms (bond lengths, angles). | Structural confirmation, input for further calculations. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Predicting electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Predicting electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability. bohrium.com |

| Vibrational Frequencies | Calculated IR and Raman spectra. | Comparison with experimental spectra for structural elucidation. bohrium.com |

| Molecular Electrostatic Potential (MEP) | Maps electron density to show charge distribution. | Identifies sites for nucleophilic and electrophilic attack. bohrium.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com In drug discovery, this is used to predict the binding mode and affinity of a ligand (like a derivative of this compound) to the active site of a biological target, such as a protein or enzyme. nih.gov

Studies on derivatives of 2-chloroquinoline-3-carbaldehyde have utilized molecular docking to explore their potential as therapeutic agents. bohrium.comnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues of the target protein. nih.gov The results are often expressed as a binding affinity or docking score (e.g., in kcal/mol), where a lower value indicates a more favorable binding interaction. nih.gov Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the ligand-protein complex over time.

| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Example) | Type of Interaction |

|---|---|---|---|

| Derivative 1 | -5.3 | LYS-16, TRP-25 | Hydrogen Bond, Hydrophobic |

| Derivative 2 | -6.1 | ILE-8, LYS-7, VAL-14 | Hydrogen Bond, van der Waals |

| Derivative 3 | -5.8 | PHE-15, LYS-10 | Pi-Alkyl, Hydrogen Bond |

| Derivative 4 | -5.9 | GLU-9, ILE-18 | Hydrogen Bond, Hydrophobic |

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For a molecule like this compound, which has multiple reactive sites (the C2-chloro group, the C7-bromo group, and the C3-carbaldehyde), understanding its reactivity is key to its synthetic utility. nih.gov

Reactions such as nucleophilic substitution at the C2 position, Sonogashira coupling, and condensation reactions involving the aldehyde group are common for this class of compounds. nih.gov Computational modeling can calculate the activation energies for these different pathways, helping to predict which reaction is more likely to occur under specific conditions. For instance, l-proline (B1679175) has been shown to catalyze Knoevenagel condensation and subsequent Michael addition in reactions involving quinoline derivatives, and computational analysis can model the interaction of the catalyst with the substrate to facilitate these steps. rsc.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification and characterization of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. 1H and 13C NMR spectra provide detailed information about the carbon-hydrogen framework. mdpi.com For this compound, the 1H NMR spectrum would show distinct signals for the aldehyde proton and the aromatic protons on the quinoline ring system. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide information about their relative positions and the substitution pattern. mdpi.com

Similarly, the 13C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde, the carbons bearing the chloro and bromo substituents, and the other carbons of the quinoline core. mdpi.com Advanced 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate proton and carbon signals, further aiding in the unambiguous assignment of the structure. mdpi.com

| Proton | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CHO (aldehyde) | 10.0 - 10.4 | Singlet (s) | N/A |

| H-2 | 8.8 - 9.5 | Singlet (s) or Doublet (d) | ~4-5 Hz (if coupled) |

| H-4 | ~8.3 | Singlet (s) | N/A |

| H-5 / H-8 | 8.0 - 8.5 | Doublet (d) | ~8-9 Hz |

| H-6 | 7.5 - 7.8 | Doublet of Doublets (dd) or Triplet (t) | ~8-9 Hz, ~2-3 Hz |

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule. mdpi.com

For this compound (C10H5BrClNO), HRMS is particularly useful for confirming its molecular formula. The presence of chlorine and bromine atoms results in a characteristic isotopic pattern in the mass spectrum due to their natural isotopes (35Cl/37Cl and 79Br/81Br). This unique pattern serves as a definitive signature for the presence of these halogens in the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C10H5BrClNO |

| Average Molecular Weight | 270.51 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 268.9256 Da (for 12C10H579Br35Cl14N16O) |

| Key Isotopic Peaks | M, M+2, M+4 (due to Br and Cl isotopes) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its constituent functional groups: the quinoline core, the aldehyde group, and the carbon-halogen bonds.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been instrumental in assigning vibrational modes for related quinoline derivatives. researchgate.netdergi-fytronix.comresearchgate.net Studies on compounds such as 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) and 2-choloro-6,8-dimethylquinoline-3-carboxaldehyde provide a reliable framework for interpreting the IR spectrum of the title compound. dergi-fytronix.comresearchgate.net

The most characteristic vibrations are associated with the aldehyde group. The C=O stretching vibration is anticipated to appear as a strong band in the region of 1685-1705 cm⁻¹. The aldehydic C-H bond typically shows two weak stretching bands, often referred to as a Fermi doublet, near 2700-2900 cm⁻¹.

The quinoline ring itself will give rise to a series of complex vibrations. Aromatic C=C and C=N stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations will likely be observed above 3000 cm⁻¹. The presence of substituents on the quinoline ring will influence the positions of the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can provide information about the substitution pattern.

The carbon-halogen bonds also have characteristic absorption frequencies. The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch is expected at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Based on data from analogous compounds, a representative table of expected IR vibrational frequencies for this compound can be compiled.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aldehydic C-H Stretch | 2700 - 2900 | Weak |

| C=O Stretch (Aldehyde) | 1685 - 1705 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Strong |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

X-ray Crystallography for Definitive Solid-State Structure and Stereochemical Assignments

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the crystal structure of the parent compound, 2-chloroquinoline-3-carbaldehyde, has been determined, offering a valuable model for the likely solid-state conformation and packing of its 7-bromo derivative. researchgate.net

The solid-state packing of such molecules is often governed by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds. In the case of this compound, halogen bonding (C-Br···O or C-Br···N) could also play a significant role in directing the crystal packing. The precise nature of these interactions can only be definitively determined through experimental X-ray diffraction analysis.

The crystallographic data for the parent compound, 2-chloroquinoline-3-carbaldehyde, is summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8784 |

| b (Å) | 3.9235 |

| c (Å) | 18.1375 |

| β (°) | 101.365 |

| V (ų) | 828.72 |

| Z | 4 |

This is an interactive data table based on the crystallographic data of the closely related compound, 2-chloroquinoline-3-carbaldehyde. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 7-bromo-2-chloroquinoline-3-carbaldehyde with high purity?

- Methodology : Modified Vilsmeier-Haack reactions using phosphorus pentachloride (PCl₅) and dimethylformamide (DMF) as key reagents are commonly employed. Reaction optimization involves controlling temperature (e.g., 80–100°C) and stoichiometric ratios to minimize side products like 3,4-dihydroquinoline derivatives. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Look for characteristic aldehyde proton signals at δ 10.2–10.5 ppm and aromatic protons in the quinoline ring (δ 7.8–8.6 ppm). Bromine and chlorine substituents induce deshielding in adjacent protons .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the quinoline carbons show distinct splitting due to halogen effects .

- IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-Br/C-Cl stretches at 550–650 cm⁻¹ .

Q. What crystallization conditions yield high-quality single crystals for X-ray diffraction studies?

- Methodology : Slow evaporation of a saturated solution in dichloromethane/hexane (1:3) at 4°C produces monoclinic crystals suitable for SHELXL refinement. Space group assignments (e.g., P2₁/c) and refinement parameters (R-factor < 0.05) validate structural accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Bromine at the 7-position undergoes Suzuki-Miyaura coupling more readily than chlorine at the 2-position due to lower bond dissociation energy (BDE: C-Br ≈ 65 kcal/mol vs. C-Cl ≈ 81 kcal/mol). Use Pd(PPh₃)₄ catalyst in THF/water (3:1) with arylboronic acids (1.2 eq) at 80°C. Monitor regioselectivity via LC-MS to resolve competing reaction pathways .

Q. What strategies resolve contradictory data in reaction yield optimization studies (e.g., solvent polarity vs. temperature trade-offs)?

- Methodology : Employ a Design of Experiments (DoE) approach:

- Variables : Solvent (DMF, DCM, THF), temperature (60–120°C), catalyst loading (1–5 mol%).

- Response Surface Methodology (RSM) : Quantify interactions between variables using ANOVA. For example, DMF increases yield at high temperatures but promotes decomposition above 100°C. Contradictions are resolved by Pareto charts identifying dominant factors .

Q. How can computational modeling (DFT, MD) predict the regioselectivity of nucleophilic attacks on this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The aldehyde carbon (f⁺ ~0.25) and C-4 quinoline position are most reactive.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on transition states. Polar solvents stabilize charge-separated intermediates, altering attack trajectories .

Q. What analytical techniques differentiate between polymorphic forms of this compound?

- Methodology :

- PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.4°, 15.7°; Form II: 2θ = 11.9°, 16.2°).

- DSC : Endothermic peaks at 145°C (Form I) vs. 138°C (Form II) indicate lattice energy differences.

- Solid-state NMR : ¹³C CP/MAS spectra reveal distinct chemical shifts for carbonyl carbons in polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.